1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-2-(naphthalen-1-yl)ethanone
Description
Properties
IUPAC Name |
1-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-2-naphthalen-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4S/c1-27-18-9-11-19(12-10-18)28(25,26)20-14-23(15-20)22(24)13-17-7-4-6-16-5-2-3-8-21(16)17/h2-12,20H,13-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOTGYTBQDBDWDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-2-(naphthalen-1-yl)ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, typically using a sulfonyl chloride reagent in the presence of a base.
Attachment of the Naphthalene Moiety: The naphthalene group is attached through a Friedel-Crafts acylation reaction, using an appropriate naphthalene derivative and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and scalability. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-2-(naphthalen-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols can replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base or under acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, sulfides, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-2-(naphthalen-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a functional additive in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-2-(naphthalen-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, while the azetidine ring and naphthalene moiety contribute to the overall binding affinity and specificity. These interactions can modulate the activity of the target enzyme or receptor, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares core motifs with sulfonamide-linked heterocycles and ethanone derivatives. Key comparisons include:
Table 1: Substituent and Physicochemical Comparisons
Key Observations :
- Sulfonyl Substituents : Methoxy groups enhance solubility via hydrogen bonding, while electron-withdrawing groups (e.g., trifluoromethyl in ) improve metabolic stability.
- Aromatic Moieties : Naphthalen-1-yl’s hydrophobicity may increase membrane permeability but reduce aqueous solubility compared to phenyl or fluorophenyl groups .
Hypotheses for Target Compound :
- The naphthalen-1-yl group may enhance binding to hydrophobic pockets in targets like kinases or apoptosis regulators.
- Azetidine’s rigidity could reduce off-target effects compared to flexible piperazine analogs.
Biological Activity
1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-2-(naphthalen-1-yl)ethanone is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Azetidine Ring : A four-membered nitrogen-containing ring that contributes to the compound's reactivity.
- Sulfonyl Group : Enhances the compound's solubility and biological activity.
- Naphthyl Group : Imparts hydrophobic characteristics, potentially influencing membrane permeability.
The molecular formula is , with a molecular weight of approximately 372.44 g/mol.
The primary mechanism of action for this compound involves its interaction with specific biological targets:
- Transpeptidase Enzymes : The compound inhibits transpeptidase enzymes, which are crucial for bacterial cell wall synthesis. This inhibition disrupts bacterial growth and replication, suggesting potential antibacterial properties .
Antibacterial Activity
Preliminary studies have indicated that this compound exhibits significant antibacterial activity against various strains of bacteria. For instance, it has been shown to inhibit the growth of Gram-positive bacteria effectively. The mechanism involves binding to penicillin-binding proteins (PBPs), leading to compromised cell wall integrity.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
Anticancer Activity
Recent research has explored the anticancer potential of this compound. In vitro assays demonstrated that it induces apoptosis in cancer cell lines through the activation of caspase pathways. The compound's ability to interact with cellular signaling pathways may contribute to its cytotoxic effects.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10.5 |
| MCF-7 | 15.3 |
Study 1: Antibacterial Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the antibacterial efficacy of various azetidine derivatives, including our compound. The study concluded that compounds with similar structures exhibited a range of antibacterial activities, with our target compound showing promising results against resistant strains .
Study 2: Anticancer Mechanism
A recent investigation into the anticancer properties revealed that this compound could significantly reduce tumor growth in xenograft models. The study highlighted that the compound induced apoptosis through mitochondrial pathways, emphasizing its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
